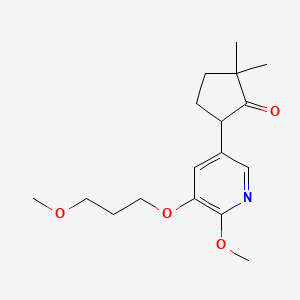

5-(6-Methoxy-5-(3-methoxypropoxy)pyridin-3-YL)-2,2-dimethylcyclopentan-1-one

描述

属性

分子式 |

C17H25NO4 |

|---|---|

分子量 |

307.4 g/mol |

IUPAC 名称 |

5-[6-methoxy-5-(3-methoxypropoxy)pyridin-3-yl]-2,2-dimethylcyclopentan-1-one |

InChI |

InChI=1S/C17H25NO4/c1-17(2)7-6-13(15(17)19)12-10-14(16(21-4)18-11-12)22-9-5-8-20-3/h10-11,13H,5-9H2,1-4H3 |

InChI 键 |

XIJZKAXGHQYXAA-UHFFFAOYSA-N |

规范 SMILES |

CC1(CCC(C1=O)C2=CC(=C(N=C2)OC)OCCCOC)C |

产品来源 |

United States |

准备方法

Synthesis of the 6-Methoxy-5-(3-methoxypropoxy)pyridin-3-yl Intermediate

- The pyridine ring is functionalized at the 5-position with a 3-methoxypropoxy group. This is typically achieved by nucleophilic substitution or Williamson ether synthesis, where a 3-methoxypropanol derivative reacts with a suitable halogenated pyridine precursor under basic conditions.

- The 6-methoxy substituent is introduced either by starting from a 6-methoxypyridine derivative or via methylation of a hydroxy group on the pyridine ring.

- According to patent CN103664886A, a chloromethyl group can be introduced at the 2-position of a methylpyridine derivative in a one-step method, which shortens the reaction steps and improves yield. Although this patent focuses on a related pyridine derivative, the methodology can be adapted for preparing intermediates with methoxypropoxy groups on the pyridine ring.

Preparation of 2,2-Dimethylcyclopentan-1-one Core

- The cyclopentanone core with geminal dimethyl groups at the 2-position is synthesized using standard cyclization and alkylation techniques.

- The ketone functionality at the 1-position is preserved throughout subsequent steps.

- This core is often prepared separately and then functionalized or coupled with the pyridine derivative.

Purification and Isolation

- After synthesis, the product is purified by standard chromatographic techniques such as silica gel column chromatography or recrystallization.

- Concentration under reduced pressure and controlled temperature (e.g., 10°C bath under 100 mbar vacuum) is used to remove solvents without decomposing the compound.

Data Table Summarizing Key Preparation Parameters

化学反应分析

This compound can undergo various chemical reactions, including:

Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: The carbonyl group in the cyclopentanone moiety can be reduced to form alcohols.

科学研究应用

5-(6-Methoxy-5-(3-methoxypropoxy)pyridin-3-YL)-2,2-dimethylcyclopentan-1-one has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: It serves as a probe to study biological pathways and interactions.

Industry: Used in the development of new materials with specific properties.

作用机制

The mechanism of action of 5-(6-Methoxy-5-(3-methoxypropoxy)pyridin-3-YL)-2,2-dimethylcyclopentan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy and methoxypropoxy groups play a crucial role in binding to these targets, while the cyclopentanone moiety influences the overall stability and reactivity of the compound .

相似化合物的比较

Comparison with Structurally Similar Compounds

However, analogous methodologies and structural motifs from the referenced studies ( and ) allow indirect comparisons. Below is a structured analysis of compounds with overlapping functional groups or synthetic pathways:

Table 1: Key Properties of Comparable Compounds

Key Findings from Comparisons :

Functional Group Influence: Methoxy/alkoxy groups in the target compound contrast with amino/cyano groups in 7a and 11a. The cyclopentanone core in the target compound provides steric hindrance absent in pyran (11a) or thiophene (7a, 7b) analogs.

Bioactivity Potential: Pyrazole-thiophene hybrids (7a, 7b) exhibit antimicrobial activity due to electron-withdrawing cyano/ester groups ().

Limitations of Available Evidence

Data gaps include:

- Physicochemical Properties : LogP, solubility, or stability of the target compound.

- Biological Activity: No experimental data on efficacy or toxicity.

- Synthetic Details: Absence of protocols for pyridine-cyclopentanone systems.

生物活性

5-(6-Methoxy-5-(3-methoxypropoxy)pyridin-3-YL)-2,2-dimethylcyclopentan-1-one is a complex organic compound with significant potential for various biological activities. Its unique structural features, including a cyclopentanone core and a substituted pyridine ring, suggest interactions with multiple biological targets. This article explores its biological activity, synthesis methods, and potential applications based on current research findings.

Predicted Pharmacological Effects

Using computational methods such as the Prediction of Activity Spectra for Substances (PASS), researchers have predicted that this compound may exhibit various pharmacological effects. These predictions indicate potential activities against:

- Antimicrobial agents

- Anticancer properties

- Neuroprotective effects

Interaction Studies

Studies utilizing techniques like surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) have been employed to elucidate the binding affinities between this compound and various biological targets. These studies are critical for understanding the mechanism of action and guiding further development.

Comparative Biological Activity

Comparative studies highlight the unique biological activity of this compound in relation to other similar molecules. The following table summarizes some notable compounds with similar structures:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 2-Methyl-6-phenylethynylpyridine | Contains a phenyl ring and ethynyl group | Antagonist activity at mGluR5 receptors |

| Trifluoperazine | Tricyclic structure with trifluoromethyl group | Antipsychotic properties |

| Methotrexate | Pteridine derivative with multiple functional groups | Anticancer activity via dihydrofolate reductase inhibition |

Synthesis Methods

The synthesis of this compound typically involves several steps, including:

-

Formation of the Cyclopentanone Core:

- Utilizing cyclization reactions to create the cyclopentanone structure.

-

Pyridine Ring Substitution:

- Introducing methoxy and methoxypropoxy groups through nucleophilic substitution reactions.

-

Purification:

- Employing chromatographic techniques to isolate the desired product with high purity.

Each step requires careful optimization of reaction conditions to ensure high yields and purity.

Neuroprotective Effects

Recent studies have indicated that similar compounds exhibit neuroprotective effects by modulating neurotransmitter systems, potentially offering therapeutic avenues for neurodegenerative diseases.

Anticancer Activity

Preliminary research suggests that derivatives of this compound can inhibit cancer cell proliferation in vitro, indicating its potential as an anticancer agent. Further studies are required to elucidate the specific mechanisms involved.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。